![molecular formula C42H32O2P2 B12878974 (15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine) is a complex organophosphorus compound. It is characterized by its unique structure, which includes a dioxacycloundecine ring system and two diphenylphosphine groups. This compound is of significant interest in the field of coordination chemistry due to its potential as a ligand in various catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine) typically involves the reaction of chlorophosphines with dilithiated reagents. One common method involves the reaction of (2-bromophenyl)diphenylphosphine with n-butyllithium to form the corresponding lithiated intermediate, which is then reacted with a suitable dichlorophosphine to yield the desired diphosphine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the diphenylphosphine groups are replaced by other functional groups.
Coordination: As a ligand, it can coordinate with various metal centers to form complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and various metal salts for coordination reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal complexes. These products are often characterized by their unique spectroscopic properties and coordination geometries .
Applications De Recherche Scientifique
(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s coordination complexes are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment where metal-based drugs are of interest.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism by which (15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, altering their electronic and steric properties, which in turn affects the reactivity and selectivity of the metal in catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(diphenylphosphino)methane (DPPM): A simpler diphosphine ligand with a methylene bridge.
1,1’-Bis(diphenylphosphino)ferrocene (DPPF): A ferrocene-based diphosphine ligand with similar coordination properties.
Bis(diphenylphosphino)ethane (DPPE): Another common diphosphine ligand with an ethylene bridge.
Uniqueness
(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine) is unique due to its dioxacycloundecine ring system, which provides additional steric and electronic properties compared to simpler diphosphine ligands. This uniqueness allows for the formation of more complex and potentially more active catalytic systems .
Propriétés
Formule moléculaire |
C42H32O2P2 |
|---|---|
Poids moléculaire |
630.6 g/mol |
Nom IUPAC |
(10-diphenylphosphanyl-2,15-dioxatetracyclo[14.3.1.03,8.09,14]icosa-1(19),3(8),4,6,9(14),10,12,17-octaen-7-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H32O2P2/c1-5-18-33(19-6-1)45(34-20-7-2-8-21-34)39-28-14-26-37-41(39)42-38(44-32-17-13-16-31(30-32)43-37)27-15-29-40(42)46(35-22-9-3-10-23-35)36-24-11-4-12-25-36/h1-29,31H,30H2 |
Clé InChI |
FATMCSUYPMIESF-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC=C1OC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(O2)C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
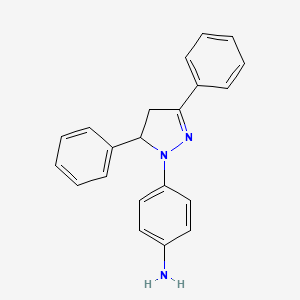
![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)
![2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12878916.png)
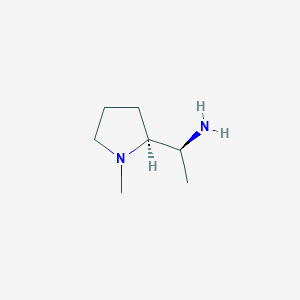
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
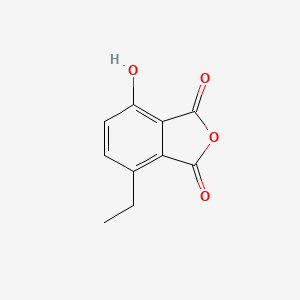
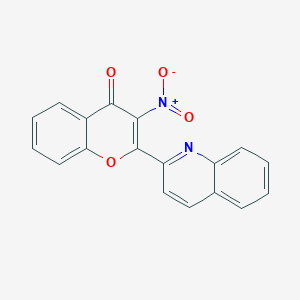
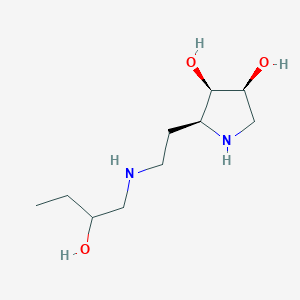
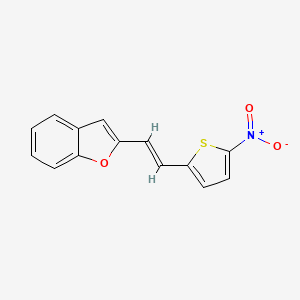
![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
![4-(Benzo[d]thiazol-2-yl)isoxazole](/img/structure/B12878957.png)
